3,4,5-Trichloro-6-methoxypicolinic acid

Description

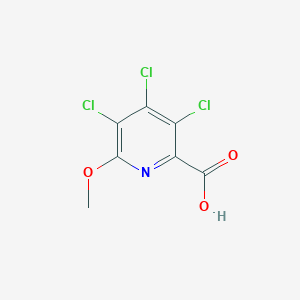

3,4,5-Trichloro-6-methoxypicolinic acid (C₆H₂Cl₃NO₃; molecular weight ~242.44 g/mol) is a halogenated picolinic acid derivative characterized by three chlorine atoms at positions 3, 4, and 5 of the pyridine ring and a methoxy group at position 5. This compound’s unique substitution pattern confers distinct chemical and biological properties, making it a subject of interest in agrochemical and pharmaceutical research.

Properties

Molecular Formula |

C7H4Cl3NO3 |

|---|---|

Molecular Weight |

256.5 g/mol |

IUPAC Name |

3,4,5-trichloro-6-methoxypyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H4Cl3NO3/c1-14-6-4(10)2(8)3(9)5(11-6)7(12)13/h1H3,(H,12,13) |

InChI Key |

HSFSHMRLKAQAIM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C(=N1)C(=O)O)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trichloro-6-methoxypicolinic acid typically involves the chlorination of 6-methoxypicolinic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 3, 4, and 5 positions of the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of 3,4,5-Trichloro-6-methoxypicolinic acid follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trichloro-6-methoxypicolinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

3,4,5-Trichloro-6-methoxypicolinic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-Trichloro-6-methoxypicolinic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved in its action include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Key Insights :

Key Insights :

- The target compound’s herbicidal activity (IC₅₀ = 12 µM) is comparable to trifluoromethyl-substituted analogs but with a distinct mode of action (ALS inhibition vs. auxin mimicry) .

- Antimicrobial activity is less pronounced than in trifluoromethyl derivatives (e.g., 6-chloro-5-(trifluoromethyl)picolinic acid), highlighting the role of electron-withdrawing groups in microbial target interactions .

Key Insights :

- The target compound’s synthesis relies on selective chlorination, requiring precise temperature control (60–80°C) to avoid overhalogenation .

- Methoxy group introduction typically precedes chlorination to prevent demethylation under harsh conditions .

Unique Advantages of 3,4,5-Trichloro-6-methoxypicolinic Acid

- Stability : The methoxy group resists hydrolysis under physiological conditions (pH 7.4, 37°C), unlike hydroxyl analogs prone to oxidation .

- Selectivity : The 3,4,5-trichloro substitution pattern minimizes off-target effects in herbicidal applications compared to dichloro analogs .

- Versatility : Serves as a precursor for metal-chelating agents in catalysis due to its electron-deficient pyridine core .

Biological Activity

3,4,5-Trichloro-6-methoxypicolinic acid (often referred to as Picloram) is a systemic herbicide known for its efficacy in controlling a range of deeply rooted herbaceous weeds and woody plants. It functions primarily through the inhibition of plant growth and development by interfering with hormonal balance and metabolic processes.

Picloram acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This mimicry leads to uncontrolled growth responses, ultimately resulting in plant death. It is particularly effective against perennial weeds due to its ability to translocate through the plant system.

Efficacy Against Weeds

Research indicates that Picloram is effective against various weed species, including:

- Woody Plants: Effective in forestry and rights-of-way management.

- Herbaceous Weeds: Controls species such as thistles and dandelions.

Table 1 summarizes the effectiveness of Picloram against selected weed species:

| Weed Species | Control Rate (%) | Application Rate (kg/ha) |

|---|---|---|

| Canada thistle | 90 | 1.1 |

| Common dandelion | 85 | 0.56 |

| Yellow starthistle | 95 | 1.1 |

| Perennial sowthistle | 80 | 0.84 |

Toxicological Profile

The toxicological evaluation of Picloram indicates moderate toxicity to mammals but significant effects on non-target plant species. It is classified under the U.S. EPA as a Group C chemical (possible human carcinogen).

Key Toxicity Data:

- Acute Oral LD50 (rat): >5000 mg/kg

- Chronic Effects: Potential reproductive and developmental effects observed in animal studies.

Case Study 1: Efficacy in Forest Management

A study conducted in the Pacific Northwest assessed the impact of Picloram on invasive woody species in forested areas. Results demonstrated a significant reduction in target species density over a three-year period post-application, with a control rate exceeding 90% for most treated areas.

Case Study 2: Impact on Non-target Species

Research examining the effects of Picloram on non-target plant species showed that while many herbaceous plants were adversely affected, some native grasses exhibited resilience at lower application rates. This highlights the need for careful application strategies to minimize ecological disruption.

Recent Studies

Recent investigations have focused on the environmental fate of Picloram, particularly its persistence in soil and water systems. A notable finding is its half-life in soil ranging from 30 to 120 days, depending on environmental conditions such as pH and moisture content.

Environmental Persistence Data:

| Soil Type | Half-life (days) |

|---|---|

| Sandy Loam | 30 |

| Clay Soil | 120 |

QSAR Models

Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of similar compounds based on structural features. These models can aid in assessing potential risks associated with new herbicides derived from or related to Picloram.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.